molecular formula C17H15Cl2NO5 B11514005 2-[4-(2,4-Dichlorophenoxy)butanamido]-5-hydroxybenzoic acid

2-[4-(2,4-Dichlorophenoxy)butanamido]-5-hydroxybenzoic acid

Cat. No.: B11514005
M. Wt: 384.2 g/mol
InChI Key: NWAWFHOTDRDYFJ-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dichlorophenoxy)butanamido]-5-hydroxybenzoic acid is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group, a butanamido linkage, and a hydroxybenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dichlorophenoxy)butanamido]-5-hydroxybenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 2,4-Dichlorophenoxybutanoic Acid: This intermediate is synthesized by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.

    Formation of Butanamido Intermediate: The 2,4-dichlorophenoxybutanoic acid is then reacted with an amine to form the butanamido intermediate.

    Coupling with 5-Hydroxybenzoic Acid: Finally, the butanamido intermediate is coupled with 5-hydroxybenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dichlorophenoxy)butanamido]-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(2,4-Dichlorophenoxy)butanamido]-5-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dichlorophenoxy)butanamido]-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar dichlorophenoxy group.

    4-(2,4-Dichlorophenoxy)butanoic Acid: Another herbicide with a similar structure but lacking the hydroxybenzoic acid moiety.

Uniqueness

2-[4-(2,4-Dichlorophenoxy)butanamido]-5-hydroxybenzoic acid is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of the hydroxybenzoic acid moiety enhances its potential biological activities compared to similar compounds.

Properties

Molecular Formula

C17H15Cl2NO5

Molecular Weight

384.2 g/mol

IUPAC Name

2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-hydroxybenzoic acid

InChI

InChI=1S/C17H15Cl2NO5/c18-10-3-6-15(13(19)8-10)25-7-1-2-16(22)20-14-5-4-11(21)9-12(14)17(23)24/h3-6,8-9,21H,1-2,7H2,(H,20,22)(H,23,24)

InChI Key

NWAWFHOTDRDYFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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